Urdamycin E
CAS No.: 104542-47-4
Cat. No.: VC20755996
Molecular Formula: C44H58O17S
Molecular Weight: 891 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104542-47-4 |
|---|---|
| Molecular Formula | C44H58O17S |
| Molecular Weight | 891 g/mol |
| IUPAC Name | (3R,4aS,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-5-methylsulfanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
| Standard InChI | InChI=1S/C44H58O17S/c1-18-25(45)9-11-33(56-18)61-44-30(47)16-42(5,53)17-43(44,54)31(62-6)13-24-36(44)41(52)23-8-7-22(39(50)35(23)40(24)51)28-15-29(38(49)21(4)55-28)60-32-12-10-27(19(2)57-32)59-34-14-26(46)37(48)20(3)58-34/h7-8,13,18-21,25-29,32-34,37-38,45-46,48-50,53-54H,9-12,14-17H2,1-6H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,32-,33-,34-,37+,38+,42-,43+,44-/m0/s1 |
| Standard InChI Key | WDNBUGBJVRAIKE-JGRVRNPESA-N |
| Isomeric SMILES | C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)SC)O)(C)O)O |
| SMILES | CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |
| Canonical SMILES | CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |
Introduction
Urdamycin E is a bioactive angucycline glycoside antibiotic belonging to the urdamycin family, primarily isolated from Streptomyces fradiae and marine-derived bacteria. It exhibits notable antibacterial and anticancer properties, making it a compound of significant pharmacological interest . Below is a structured analysis of its characteristics and research findings.
Biosynthetic Pathway
Urdamycin E is biosynthesized via a type II polyketide synthase (PKS) pathway:
-
Aglycone formation: The naphthacenequinone core is assembled through sequential cyclization and oxidation .
-
Glycosylation: Sugar units are attached post-aglycone formation, with regioselectivity controlled by glycosyltransferases .
-
S-methyl incorporation: The S-methyl group at C-5 originates from methionine via enzymatic transfer, a rare mechanism in angucycline biosynthesis .
Pharmacological Properties
Antibacterial Activity
Urdamycin E demonstrates selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) as follows:
Table 2: Antimicrobial Activity
Its mechanism involves intercalation into DNA and inhibition of topoisomerases .
Anticancer Activity
Recent studies highlight Urdamycin E’s dual apoptotic and autophagic effects in cancer cells:
-
mTOR inhibition: Potently suppresses mTORC1/2 pathways, outperforming rapamycin in breast and cervical cancer models .
-
Cytotoxicity: IC₅₀ values range from 1.7–2.4 µg/mL against leukemia (L1210) and hepatocellular carcinoma (HepG2) cells .
Table 3: Antiproliferative Activity
Research Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume